molecular formula C16H24ClN3O2S B13966643 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13966643
M. Wt: 357.9 g/mol
InChI Key: UAWVIUGKSKGQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine ring, and a tert-butyl ester group

Preparation Methods

The synthesis of 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the piperidine ring and the tert-butyl ester group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester stands out due to its unique structure and properties. Similar compounds include:

Properties

Molecular Formula

C16H24ClN3O2S

Molecular Weight

357.9 g/mol

IUPAC Name

tert-butyl 3-[(4-chloro-5-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H24ClN3O2S/c1-11-8-18-14(19-13(11)17)23-10-12-6-5-7-20(9-12)15(21)22-16(2,3)4/h8,12H,5-7,9-10H2,1-4H3

InChI Key

UAWVIUGKSKGQKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1Cl)SCC2CCCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.